4-Cloro-2,6-diacilpiridina

Descripción general

Descripción

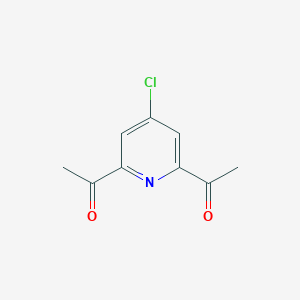

4-Chloro-2,6-diacetylpyridine is an organic compound with the molecular formula C9H8ClNO2 . It has an average mass of 197.618 Da and a monoisotopic mass of 197.024353 Da . It’s a disubstituted pyridine and is a precursor to ligands in coordination chemistry .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-diacetylpyridine consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . There are several studies that have analyzed the structure of similar compounds .Physical And Chemical Properties Analysis

4-Chloro-2,6-diacetylpyridine has a molecular weight of 197.62 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 197.0243562 g/mol . The topological polar surface area is 47 Ų , and it has a heavy atom count of 13 .Aplicaciones Científicas De Investigación

Intermediario de síntesis orgánica

4-Cloro-2,6-diacilpiridina se usa como intermedio en la síntesis orgánica . Desempeña un papel crucial en la producción de varios compuestos orgánicos.

Precursor a ligandos en química de coordinación

Este compuesto sirve como precursor a ligandos en química de coordinación . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar compuestos de coordinación.

Bases de Schiff y sus complejos metálicos

This compound se usa en la síntesis de bases de Schiff y sus complejos metálicos . Las bases de Schiff son una clase de compuestos con un grupo funcional que contiene un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo, pero no a hidrógeno. Estas bases de Schiff y sus complejos metálicos tienen una amplia gama de aplicaciones, incluido el uso medicinal y farmacéutico, catalizadores, materiales ópticos, sensores, reactivos analíticos, etc .

Actividad de unión y escisión del ADN

Los compuestos de cobalto(II) de la bis(4-hidroxibenzohidrazona) de 2,6-diacilpiridina tienen una actividad de unión y escisión del ADN significativa . Esto los convierte en posibles candidatos para aplicaciones terapéuticas.

Síntesis y caracterización de nuevos fármacos

Las bases de Schiff y sus complejos metálicos, que se pueden sintetizar utilizando this compound, son grupos prometedores de compuestos en el campo de la síntesis y caracterización de nuevos fármacos . Ofrecen interesantes propiedades de coordinación y una amplia gama de posibles aplicaciones.

Estudios estructurales

This compound se usa en estudios estructurales, particularmente en la investigación de las estructuras de las bases de Schiff y sus complejos metálicos . Se ha buscado en la base de datos estructural de Cambridge para obtener un mejor conocimiento de las estructuras de estas bases de Schiff y sus complejos metálicos, los cambios estructurales después de la coordinación y los modos de coordinación más comunes e interesantes .

Propiedades

IUPAC Name |

1-(6-acetyl-4-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWKKCHGZJFEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445345 | |

| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195967-10-3 | |

| Record name | 1,1′-(4-Chloro-2,6-pyridinediyl)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195967-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

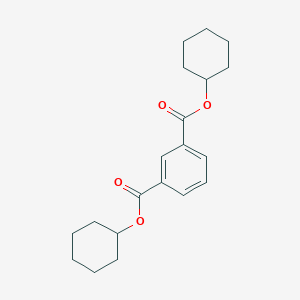

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)

![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)

![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)

![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)

![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)